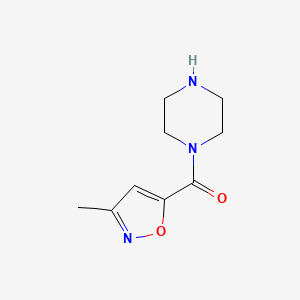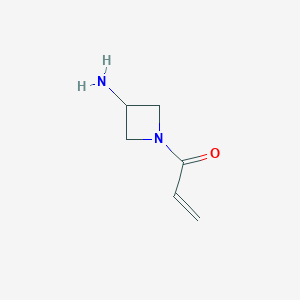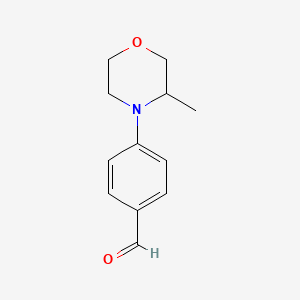
4-(3-Methylmorpholin-4-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methylmorpholin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It is characterized by the presence of a benzaldehyde group attached to a morpholine ring, which is further substituted with a methyl group at the 3-position. This compound is used primarily in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylmorpholin-4-yl)benzaldehyde typically involves the reaction of 3-methylmorpholine with benzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methylmorpholin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-(3-Methylmorpholin-4-yl)benzoic acid.
Reduction: 4-(3-Methylmorpholin-4-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-(3-Methylmorpholin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Methylmorpholin-4-yl)benzaldehyde depends on its specific applicationThese reactions can be catalyzed by enzymes or occur under specific chemical conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Morpholinyl)benzaldehyde: Similar structure but without the methyl group on the morpholine ring.
3-Methyl-4-morpholin-4-yl-benzaldehyde: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
4-(3-Methylmorpholin-4-yl)benzaldehyde is unique due to the specific substitution pattern on the morpholine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific research applications where such structural features are required .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4-(3-methylmorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c1-10-9-15-7-6-13(10)12-4-2-11(8-14)3-5-12/h2-5,8,10H,6-7,9H2,1H3 |
Clé InChI |
SBRTWKGMQNYRQM-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCN1C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



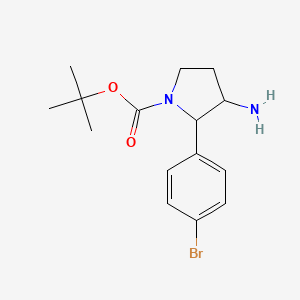
![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13206102.png)
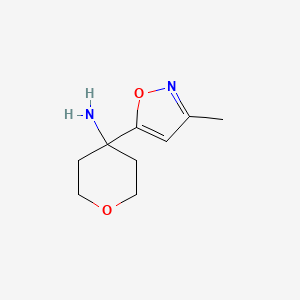
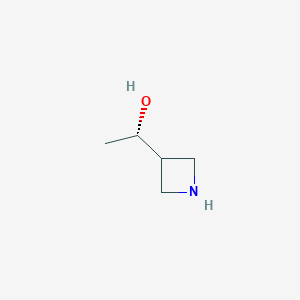

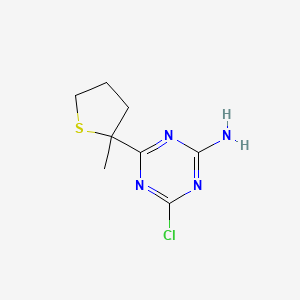
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
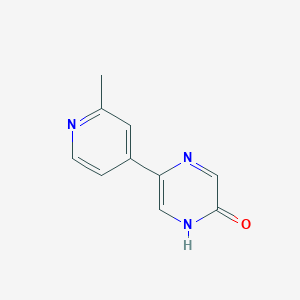

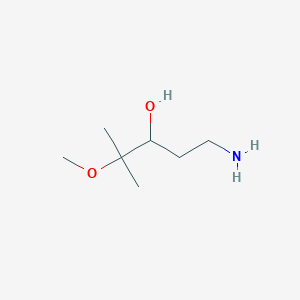
![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
